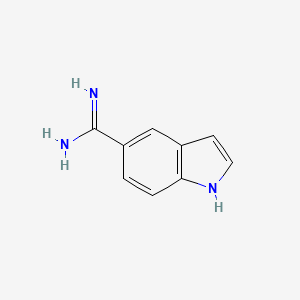

1H-Indol-5-carboximidamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives, including 1H-Indole-5-carboximidamide, typically involves condensation reactions, C-C and C-N coupling, and reductions. For example, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with specific reagents in ethanol can lead to the formation of desired indole derivatives in good yield. These processes are characterized using spectroscopic and thermal tools, and the structures are often confirmed through X-ray crystal diffraction (Barakat et al., 2017). Various synthetic procedures have been developed for the preparation of indole derivatives, highlighting the versatility of indole chemistry (El-Sawy et al., 2017).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 1H-Indole-5-carboximidamide, is often analyzed through spectroscopic methods, crystallography, and computational studies. Hirshfeld surface analysis and Density Functional Theory (DFT) are utilized to understand the intermolecular interactions, molecular geometry, and electronic properties. These analyses reveal the presence of several short intermolecular connections and evaluate atom-to-atom interaction percentages, providing insights into the molecule's stability and reactivity (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, such as C-H activation, cyclocondensation, and selective coupling, leading to the synthesis of complex heterocyclic systems. These reactions are facilitated by catalysts like Rh(III), highlighting the compound's ability to undergo transformation into biologically relevant structures (Zhang et al., 2014). The selectivity and efficiency of these reactions underscore the compound's chemical versatility.

Physical Properties Analysis

The physical properties of indole derivatives are influenced by their molecular structure. Spectroscopic studies, including NMR and IR, provide valuable information on the compound's stability and molecular interactions. Thermal analysis indicates good stability up to certain temperatures, making these compounds suitable for various applications (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of 1H-Indole-5-carboximidamide are characterized by its reactivity in synthesis reactions, ability to form stable heterocyclic compounds, and participation in catalyzed reactions. The compound's electronic and geometric configurations, determined through computational studies, play a crucial role in its reactivity and stability, providing a foundation for its application in organic synthesis (Zhang et al., 2014).

Wissenschaftliche Forschungsanwendungen

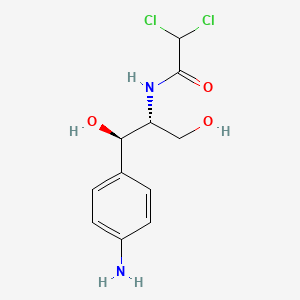

Antivirale Aktivität

Indolderivate, einschließlich 1H-Indol-5-carboximidamid, wurden als signifikant antiviral wirksam befunden {svg_1}. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate hergestellt und als antivirale Mittel berichtet {svg_2}. Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A {svg_3}.

Entzündungshemmende Aktivität

Indolderivate sind für ihre entzündungshemmenden Eigenschaften bekannt {svg_4}. Der Indolkern in diesen Verbindungen bindet mit hoher Affinität an mehrere Rezeptoren, was bei der Entwicklung neuer, nützlicher Derivate zur Behandlung von Entzündungen hilfreich sein kann {svg_5}.

Antitumoraktivität

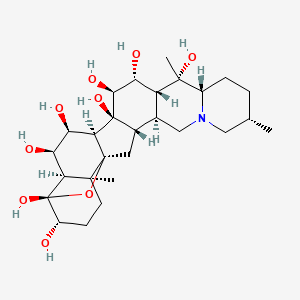

Es wurde festgestellt, dass Indolderivate eine Antitumoraktivität aufweisen {svg_6}. Das Indolgerüst ist ein wichtiger Strukturbestandteil einiger Klassen von von der FDA zugelassenen Medikamenten wie den Vinca-Alkaloiden Vinblastin und Vincristin, die zur Behandlung verschiedener Krebsarten eingesetzt werden {svg_7}.

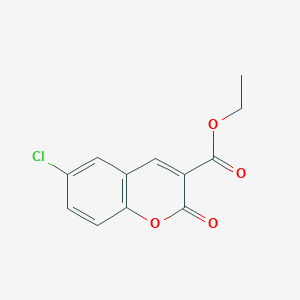

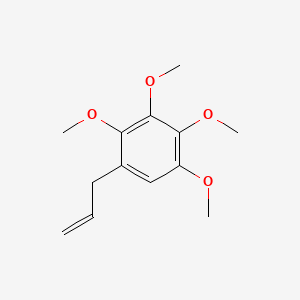

Anti-HIV-Aktivität

Indolderivate haben sich als potenzielle Anti-HIV-Mittel erwiesen {svg_8}. Beispielsweise wurde eine Reihe neuartiger Indolyl- und Oxochromenylxanthenonderivate berichtet und ihre molekularen Docking-Studien als Anti-HIV-1 durchgeführt {svg_9}.

Antioxidative Aktivität

Indolderivate sind bekannt für ihre antioxidativen Eigenschaften {svg_10}. Der Indolkern in diesen Verbindungen trägt zu ihrer antioxidativen Aktivität bei, was bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten von Vorteil sein kann {svg_11}.

Antibakterielle Aktivität

Indolderivate haben eine antimikrobielle Aktivität gezeigt {svg_12}. Diese Verbindungen können das Wachstum verschiedener Arten von Bakterien und Pilzen hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht {svg_13}.

Antituberkulose-Aktivität

Indolderivate haben sich als potenzielle Antituberkulose-Mittel erwiesen {svg_14}. Diese Verbindungen können das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das Tuberkulose verursacht, hemmen {svg_15}.

Antidiabetische Aktivität

Indolderivate wurden als antidiabetisch wirksam befunden {svg_16}. Diese Verbindungen können zur Regulierung des Blutzuckerspiegels beitragen, was sie zu potenziellen Kandidaten für die Behandlung von Diabetes macht {svg_17}.

Zusammenfassend lässt sich sagen, dass this compound aufgrund seiner vielfältigen biologischen Aktivitäten ein breites Anwendungsspektrum in der wissenschaftlichen Forschung hat. Es ist klar, dass diese Verbindung und ihre Derivate ein immenses Potenzial für die Erforschung neuer therapeutischer Möglichkeiten haben {svg_18}.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1H-Indole-5-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1H-Indole-5-carboximidamide.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-Indole-5-carboximidamide may influence a broad range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 1H-Indole-5-carboximidamide could have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1H-indole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUPWONEWDTPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71889-75-3 | |

| Record name | 5-Amidinoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

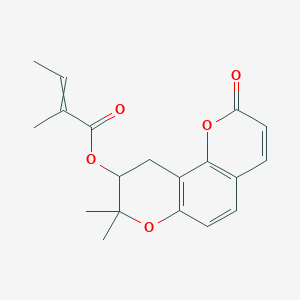

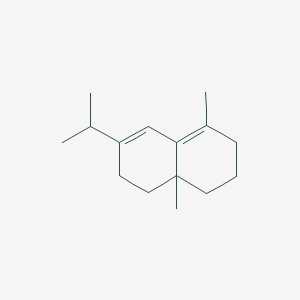

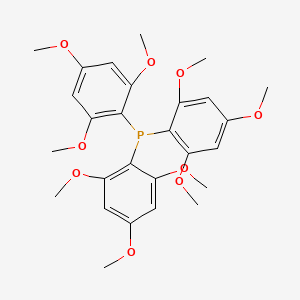

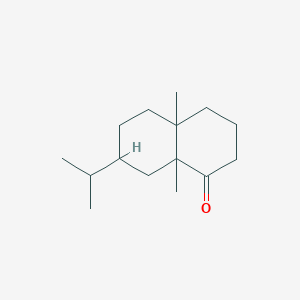

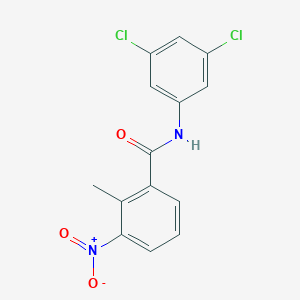

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)

![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)